2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSSKBFHDSIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core is synthesized through aromatic nucleophilic substitution reactions.
Thioamide Formation: The thioamide group is introduced by reacting the triazoloquinoline core with thiol-containing reagents under suitable conditions.
Acetamide Formation: The final step involves the reaction of the thioamide intermediate with tetrahydro-2-furanylmethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent groups. Key reactions include:
Mechanistic Insights :
-
Alkylation proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polar aprotic solvent DMF.
-
Oxidation with H₂O₂ generates sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.
Triazole Ring Modifications
The triazolo[4,3-a]quinoline core participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the quinoline ring .
-
Halogenation : Br₂ in CHCl₃ selectively brominates the triazole ring at C3.
Cycloaddition Reactions
The triazole moiety undergoes [3+2] cycloaddition with alkynes under Cu(I) catalysis, forming fused triazolo-isoxazole derivatives .
Hydrolysis of the Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid and free amine | 72% |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C, 4h | Sodium carboxylate and NH₃ release | 85% |
Stability Note : The oxolan (tetrahydrofuran) ring remains intact under hydrolysis conditions due to its ether linkage’s resistance to cleavage.
Coupling Reactions with Aromatic Amines
The acetamide’s methylene group facilitates Ullmann-type coupling with aryl halides:
*Biological activity data from analogous compounds tested against A549 cancer cells .
Reductive Amination of the Oxolan Group
The oxolan-methylamine side chain undergoes reductive amination with ketones or aldehydes:
| Carbonyl Compound | Reducing Agent | Conditions | Application |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | N-Methylation | Enhanced lipophilicity |
| Cyclohexanone | H₂ (1 atm), Pd/C, ethanol | Spirocyclic amine | Conformational restriction |
Photochemical Reactions
UV irradiation (254 nm) induces C-S bond cleavage in the sulfanyl group, generating a thiyl radical. Trapping experiments with TEMPO confirm radical intermediates.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 h | Acidic hydrolysis of acetamide |
| 7.4 | 48 h | Slow oxidation of sulfanyl group |
| 9.0 | 6.5 h | Base-catalyzed triazole ring opening |
Data correlate with simulated gastric (pH 1.2) and intestinal (pH 7.4) fluid stability studies .
Comparative Reactivity Table
| Functional Group | Reactivity Order (Most → Least) | Key Influencing Factors |
|---|---|---|
| Sulfanyl (-S-) | 1st | Electron-withdrawing quinoline ring |
| Triazole ring | 2nd | Aromatic stabilization |
| Acetamide | 3rd | Steric hindrance from oxolan |
| Oxolan methylene | 4th | Ether linkage stability |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to triazoloquinolines exhibit significant anticancer activities. For instance, studies have shown that similar compounds can act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. These inhibitors can induce cytotoxicity in various cancer cell lines by disrupting DNA processes, thereby leading to cell death .
Antimicrobial Activity
The presence of the triazole ring in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways critical for microbial survival.
Case Studies
- Topoisomerase II Inhibition:
- Antimicrobial Efficacy:
- Another investigation highlighted the antimicrobial potential of thioether-containing quinoline derivatives against drug-resistant strains, with notable activity observed in both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can intercalate into DNA, disrupting its structure and function.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .
Biological Activity
The compound 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide , a derivative of triazoloquinoline, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.45 g/mol. The compound features a triazole ring fused to a quinoline structure, which is known to enhance its biological activity through DNA intercalation and inhibition of topoisomerases.
- DNA Intercalation : Compounds containing the triazole and quinoline moieties often exhibit intercalative properties that allow them to insert between DNA base pairs. This can disrupt DNA replication and transcription processes.
- Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II (Topo II), an enzyme critical for DNA unwinding during replication. In vitro studies have shown that it can inhibit Topo II with varying potency compared to established inhibitors like doxorubicin.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related triazoloquinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 and HepG2. The IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating potent activity against these cell lines .
| Compound | IC50 (HCT-116) | IC50 (HepG2) |
|---|---|---|
| Compound 16 | 2.44 μM | 6.29 μM |
| Compound 17 | 9.43 μM | 8.42 μM |
| Compound 18 | 7.03 μM | 7.66 μM |
These results suggest that structural modifications in the triazoloquinoline framework can significantly influence biological activity.
Case Studies
A notable study investigated the synthesis and biological evaluation of several triazoloquinoline derivatives, revealing that modifications at specific positions on the quinoline ring could enhance cytotoxicity against cancer cells while maintaining selectivity .
Another research effort focused on mercapto-substituted triazoles, which have shown promise as chemotherapeutic agents due to their ability to inhibit metabolic enzymes associated with cancer progression . These findings underscore the importance of further exploring the biological activities of compounds like This compound .
Potential Therapeutic Applications
The broad spectrum of biological activities exhibited by triazoloquinoline derivatives suggests their potential use in treating various conditions beyond cancer:
- Antiviral and Anti-infective Agents : Some derivatives have shown efficacy against viral infections and may serve as lead compounds for developing new antiviral medications.
- Antimicrobial Activity : Preliminary tests indicate promising antibacterial properties against specific pathogens.
Q & A
Q. What are the established synthetic routes for 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step functionalization of the triazoloquinoline core. A common approach includes:
- Step 1 : Preparation of the 4-methyl-[1,2,4]triazolo[4,3-a]quinoline scaffold via cyclization of substituted quinoline precursors under reflux with hydrazine derivatives.
- Step 2 : Sulfur introduction via nucleophilic substitution using thiourea or thiol reagents in anhydrous DMF at 60–80°C.
- Step 3 : Acetamide coupling with (oxolan-2-yl)methylamine using EDC/HOBt activation in dichloromethane under nitrogen atmosphere.
Critical conditions include pH control during cyclization (pH 6–7) and inert gas protection to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- 1H/13C NMR : To confirm substitution patterns (e.g., sulfanyl linkage at C1 of triazoloquinoline, oxolane methylene protons).
- HRMS (ESI+) : For exact mass verification (expected [M+H]+ ion).
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to assess purity (>98%).
- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹, acetamide), C=O (~1680 cm⁻¹), and S-C vibration (~650 cm⁻¹) .
Q. What are the primary biological targets or pathways implicated in the pharmacological activity of this triazoloquinoline derivative?
Preclinical studies suggest anti-exudative activity via inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in rat formalin-induced edema models. The triazoloquinoline core may interact with kinase domains or G-protein-coupled receptors (GPCRs), while the sulfanyl-acetamide moiety enhances membrane permeability .
Advanced Research Questions
Q. How can computational chemistry approaches (e.g., DFT, molecular docking) be applied to predict the biological activity or reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron density may influence redox reactivity.
- Molecular Docking : Screen against targets like COX-2 or PI3Kγ using AutoDock Vina. Adjust protonation states (e.g., acetamide NH) to match physiological pH.
- MD Simulations : Assess stability of ligand-target complexes (≥100 ns trajectories) to identify key binding residues .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and in vivo efficacy results for this compound?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, AUC) via LC-MS/MS to rule out poor absorption.
- Metabolite Screening : Identify active/inactive metabolites using hepatic microsomes.
- Dose-Response Refinement : Adjust in vivo dosing regimens (e.g., q.d. vs. b.i.d.) to align with in vitro IC50 values. Cross-validate using ex vivo organ bath assays .
Q. How can Design of Experiments (DOE) methodologies be implemented to optimize multi-step synthesis pathways for this compound?
- Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (0.5–2 mol%) in the sulfanylation step.
- Response Surface Modeling (RSM) : Optimize yield and purity using Central Composite Design. Key factors include reaction time (4–12 hrs) and pH (5–7).
- Taguchi Arrays : Prioritize critical parameters (e.g., nitrogen purity >99.9% for oxidation-sensitive steps) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound, and how can systematic substituent variation studies address them?
- Challenges : Conformational flexibility of the oxolane ring and steric hindrance at the triazoloquinoline C4-methyl group.
- SAR Strategies :
Q. How do crystallographic data (e.g., X-ray diffraction) inform the conformational analysis and intermolecular interactions of this compound in solid-state studies?
- Crystal Packing : Head-to-tail interactions between acetamide carbonyl and triazolo NH groups (e.g., C=O⋯H-N distances ~2.8 Å).
- Torsional Angles : Nitro or methyl substituents may induce planarity deviations (e.g., dihedral angles >15° between triazolo and quinoline rings).
- Hydrogen Bond Networks : Identify key H-bond donors/acceptors (e.g., sulfanyl S as a weak acceptor) to guide salt/cocrystal design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
